molecular formula C9H7ClN2O2 B2487232 1,8-Naphthyridine-4-carboxylic acid hydrochloride CAS No. 915140-11-3

1,8-Naphthyridine-4-carboxylic acid hydrochloride

Cat. No.: B2487232
CAS No.: 915140-11-3
M. Wt: 210.62
InChI Key: KLABUPVJPORIIA-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the naphthyridine family.

Mechanism of Action

Target of Action

1,8-Naphthyridine-4-carboxylic acid hydrochloride is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds known for their diverse biological activities Similar compounds have been found to exhibit antibacterial properties , suggesting that their targets may include bacterial proteins or enzymes.

Mode of Action

It’s known that 1,8-naphthyridine derivatives can interact with their targets, leading to changes in the target’s function . For instance, some 1,8-naphthyridine derivatives have shown antibacterial activity, possibly by inhibiting bacterial enzymes or disrupting bacterial cell wall synthesis .

Biochemical Pathways

Given the antibacterial properties of similar compounds , it’s plausible that this compound may interfere with bacterial metabolic pathways, such as those involved in cell wall synthesis or DNA replication.

Pharmacokinetics

A related compound was found to display promising in vivo antihistaminic activity on guinea pig trachea , suggesting that 1,8-naphthyridine derivatives can be absorbed and distributed in the body to exert their effects.

Result of Action

Based on the known effects of similar compounds, it’s plausible that this compound may exert antibacterial effects by inhibiting bacterial enzymes or disrupting bacterial cell wall synthesis .

Action Environment

It’s known that the synthesis of 1,8-naphthyridines can be efficiently catalyzed in water under air atmosphere , suggesting that the compound may be stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminopyridine and a β-ketoester as starting materials. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the Friedländer synthesis is optimized for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and the final compound is purified using crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1,8-Naphthyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyr

Properties

IUPAC Name

1,8-naphthyridine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.ClH/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLABUPVJPORIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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